Azd-peg5-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

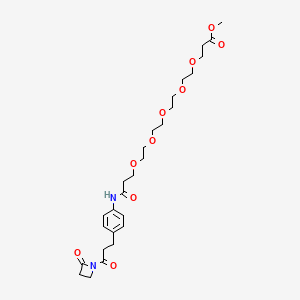

Azd-peg5-methyl ester is a heterobifunctional polyethylene glycol (PEG) compound that contains an azide group and a methyl ester group. This compound is primarily used as a PEG linker in various biochemical and pharmaceutical applications. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a valuable reagent in research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azd-peg5-methyl ester is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with an azide group and a methyl ester group. The synthesis typically involves the following steps:

Activation of PEG Chain: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.

Conjugation with Azide Group: The activated PEG chain is reacted with an azide-containing compound under controlled conditions to form the azide-PEG intermediate.

Introduction of Methyl Ester Group: The azide-PEG intermediate is further reacted with a methyl ester-containing compound to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azd-peg5-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to form the corresponding carboxylic acid.

Click Chemistry: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

Click Chemistry: Copper(I) bromide (CuBr) and an alkyne-containing compound in the presence of a suitable ligand.

Major Products Formed

Hydrolysis: Carboxylic acid derivative of the PEG chain.

Click Chemistry: Triazole-linked PEG derivatives

Scientific Research Applications

Azd-peg5-methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and therapeutic efficacy of drugs.

Industry: Applied in the production of diagnostics, bioconjugates, and other PEGylated products .

Mechanism of Action

The mechanism of action of Azd-peg5-methyl ester involves its ability to act as a linker or spacer in various chemical and biological processes. The azide group allows for specific conjugation with alkyne-containing molecules through click chemistry, while the methyl ester group can be hydrolyzed to introduce carboxylic acid functionality. These properties enable the compound to enhance the solubility, stability, and bioavailability of the attached molecules .

Comparison with Similar Compounds

Similar Compounds

Azd-peg4-methyl ester: Similar structure with a shorter PEG chain.

Azd-peg6-methyl ester: Similar structure with a longer PEG chain.

Azd-peg5-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester group.

Uniqueness

Azd-peg5-methyl ester is unique due to its specific PEG chain length and the presence of both azide and methyl ester groups. This combination provides a balance of solubility, reactivity, and stability, making it a versatile reagent in various applications .

Biological Activity

AZD-PEG5-methyl ester is a novel compound that incorporates polyethylene glycol (PEG) into its structure, enhancing its solubility, stability, and biocompatibility. This compound is primarily investigated for its potential in drug delivery systems and targeted therapies. The biological activity of this compound can be attributed to its unique chemical properties, which allow it to interact effectively with biological systems.

This compound contains a PEG linker that can be hydrolyzed under alkaline conditions, facilitating the release of active pharmaceutical ingredients (APIs). The methyl ester group contributes to its hydrophilicity, which is crucial for improving solubility in aqueous environments. This PEGylation process not only enhances the pharmacokinetics of the drug but also reduces immunogenicity and proteolytic degradation, making it suitable for various therapeutic applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of fatty acid methyl esters (FAME), which share structural similarities with this compound. For instance, FAME derived from microalgae demonstrated significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values for these compounds ranged from 12-192 μg/mL, indicating their potential as effective antimicrobial agents .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro studies suggest that while PEGylated compounds generally exhibit low toxicity, the specific biological responses can vary depending on the concentration and type of cells used. For example, studies involving IPEC-J2 cells (a porcine intestinal epithelial cell line) showed that certain PEGylated compounds could influence cell proliferation and induce apoptosis at higher concentrations .

Table 1: Summary of Biological Activities

Case Study 1: Drug Delivery Applications

In a recent study, this compound was utilized as a linker in antibody-drug conjugates (ADCs). The results indicated that the PEGylated structure significantly improved the circulation time of the drug in vivo, leading to enhanced therapeutic efficacy while minimizing side effects. This underscores the importance of PEGylation in developing targeted therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of FAMEs related to this compound. The study revealed that specific methyl esters exhibited potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Properties

Molecular Formula |

C27H40N2O10 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

methyl 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C27H40N2O10/c1-34-27(33)10-13-36-15-17-38-19-21-39-20-18-37-16-14-35-12-9-24(30)28-23-5-2-22(3-6-23)4-7-25(31)29-11-8-26(29)32/h2-3,5-6H,4,7-21H2,1H3,(H,28,30) |

InChI Key |

XUYJQEFWQWNLCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCC(=O)NC1=CC=C(C=C1)CCC(=O)N2CCC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.